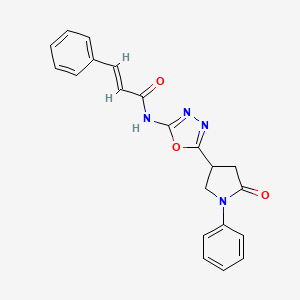

N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)cinnamamide

Descripción

This compound features a hybrid structure combining a 1,3,4-oxadiazole ring, a 5-oxo-pyrrolidin-3-yl moiety, and a cinnamamide group. The 1,3,4-oxadiazole ring is known for its electron-withdrawing properties and metabolic stability, while the pyrrolidinone group contributes to conformational rigidity.

Propiedades

IUPAC Name |

(E)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3/c26-18(12-11-15-7-3-1-4-8-15)22-21-24-23-20(28-21)16-13-19(27)25(14-16)17-9-5-2-6-10-17/h1-12,16H,13-14H2,(H,22,24,26)/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXRXEHCDSNGLL-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)NC(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)NC(=O)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves a multi-step process One common approach starts with the preparation of the pyrrolidinone intermediate, which is then coupled with an oxadiazole derivative

Preparation of Pyrrolidinone Intermediate: The synthesis begins with the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with a diketone under acidic conditions.

Formation of Oxadiazole Ring: The next step involves the synthesis of the oxadiazole ring. This can be accomplished by reacting a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride.

Coupling Reactions: The pyrrolidinone and oxadiazole intermediates are then coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Introduction of Cinnamamide Group:

Industrial Production Methods

Industrial production of N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)cinnamamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)cinnamamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural features.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mecanismo De Acción

The mechanism of action of N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound may act by:

Inhibition of Enzymes: It can inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation.

DNA Intercalation: The compound may intercalate into DNA, disrupting the replication process and exhibiting anticancer activity.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses and exhibiting antimicrobial effects.

Comparación Con Compuestos Similares

Core Structural Differences

The compound is compared to four analogs from diverse studies:

Key Observations

- Electron-Withdrawing Groups : The target compound’s oxadiazole ring contrasts with LMM5 and LMM11’s sulfamoyl groups, which may enhance solubility but reduce membrane permeability .

- Aromatic vs.

- Thiadiazole vs. Oxadiazole : The sulfur atom in ’s thiadiazole increases lipophilicity (logP ~2.5–3.0) compared to oxadiazole (logP ~1.8–2.2), affecting pharmacokinetics .

Antifungal Activity

The absence of sulfamoyl groups in the target compound may reduce antifungal potency but improve selectivity for other targets.

Enzyme Inhibition Potential

The pyrrolidinone-oxadiazole scaffold is associated with kinase or protease inhibition. For example, structurally related sulfonamide derivatives (e.g., ) target carbonic anhydrase, suggesting the target compound may interact with similar enzymes .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | LMM5 () | (Thiadiazole) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~408.4 (calculated) | 534.6 | ~399.3 |

| logP (Predicted) | ~2.1 | ~3.5 | ~2.8 |

| Hydrogen Bond Donors | 2 | 2 | 2 |

| Hydrogen Bond Acceptors | 6 | 8 | 6 |

Notes:

- The target compound’s lower logP compared to LMM5 suggests better aqueous solubility.

- ’s trifluoromethyl group may enhance metabolic stability but increase toxicity risks .

Actividad Biológica

N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)cinnamamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound's molecular formula is with a molecular weight of 416.36 g/mol. Its structure features a pyrrolidine ring fused with an oxadiazole moiety, which is known to enhance biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H15N4O3 |

| Molecular Weight | 416.36 g/mol |

| LogP | 2.6382 |

| Polar Surface Area | 63.411 Ų |

Synthesis

The synthesis of N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)cinnamamide involves multi-step reactions that typically include the formation of the pyrrolidine and oxadiazole rings followed by coupling with cinnamic acid derivatives. The detailed synthetic pathway can be found in various chemical literature sources.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)cinnamamide. For instance, derivatives containing the 5-oxopyrrolidine structure have shown significant cytotoxic effects against human lung adenocarcinoma A549 cells.

In vitro assays demonstrated that these compounds could reduce cell viability effectively when compared to standard chemotherapeutics like cisplatin. The structure-dependent activity suggests that modifications in substituents can lead to enhanced potency or selectivity towards cancer cells while minimizing toxicity to normal cells .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Research indicates that derivatives with similar frameworks have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of several 5-oxopyrrolidine derivatives on A549 cells using MTT assays. Among these derivatives, one compound demonstrated a reduction in cell viability to 66% at a concentration of 100 µM after 24 hours of exposure. This suggests that structural elements such as free amino groups significantly contribute to the anticancer efficacy .

Case Study 2: Antimicrobial Resistance

In another investigation focusing on antimicrobial resistance, the same derivatives were tested against various resistant strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated that certain compounds exhibited minimal inhibitory concentrations (MICs) comparable to existing antibiotics, making them candidates for further development against resistant infections .

The biological activity of N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)cinnamamide can be attributed to several mechanisms:

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can trigger oxidative stress pathways that are detrimental to cancer cell survival.

- Inhibition of Enzymatic Activity : The oxadiazole moiety may inhibit specific enzymes critical for bacterial metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.